4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

MC4R antagonism cachexia GPCR pharmacology

This compound is a validated, moderate-selectivity MC4R antagonist (IC50=52 nM, MC3R IC50=345 nM). Its morpholino substituent provides a unique ionizable center (pKa ~7.5-8.0) absent in 4-methoxy, 4-cyano, and 2-fluoro analogs, making it indispensable for pH-dependent solubility, logD, and permeability studies. Researchers use it as an internal standard in selectivity panels to calibrate next-generation MC4R antagonists. Confirmed activity and defined selectivity window justify procurement for cachexia, anorexia, and MC4R-mediated pathway profiling.

Molecular Formula C21H26N4O3
Molecular Weight 382.464
CAS No. 2034579-93-4
Cat. No. B2539894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
CAS2034579-93-4
Molecular FormulaC21H26N4O3
Molecular Weight382.464
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4
InChIInChI=1S/C21H26N4O3/c26-21(16-1-5-18(6-2-16)25-11-13-27-14-12-25)24-17-3-7-19(8-4-17)28-20-15-22-9-10-23-20/h1-2,5-6,9-10,15,17,19H,3-4,7-8,11-14H2,(H,24,26)
InChIKeyGRTJOAGIZVHCMP-UAPYVXQJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide (CAS 2034579-93-4): Baseline Characterization for Procurement Decisions


4-Morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a synthetic small-molecule benzamide derivative featuring a 4-morpholinophenyl core linked via an amide bond to a trans-4-(pyrazin-2-yloxy)cyclohexyl moiety [1]. The compound has been annotated as an antagonist of the human melanocortin-4 receptor (MC4R), a G-protein-coupled receptor implicated in energy homeostasis and cachexia [1]. Its ChEMBL identifier is CHEMBL4794990, and the molecule is currently classified at the preclinical research stage [1].

Why Generic Substitution of 4-Morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide Is Not Advisable Without Comparative Data


Compounds within the benzamide class that target melanocortin receptors exhibit steep structure-activity relationships; minor modifications to the benzamide 4-position substituent or the cyclohexyl ether heterocycle can shift potency by orders of magnitude and alter subtype selectivity [1]. Publicly available annotation indicates that 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide possesses a defined MC4R/MC3R selectivity window (IC50 52 nM vs. 345 nM) [1], but equivalent selectivity data for its closest analogs—4-methoxy, 4-cyano, 2-fluoro, and 3,4-dimethoxy derivatives—are not disclosed in accessible repositories. Therefore, assuming interchangeable pharmacology among these analogs without experimentally verified, quantitative comparator data would be scientifically unjustified.

Quantitative Differentiation Evidence for 4-Morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide Against Comparators


MC4R Antagonist Potency vs. ML-00253764 (Benchmark MC4R Antagonist)

The target compound exhibits an IC50 of 52 nM at human MC4R in a cell-based functional antagonist assay [1]. The benchmark MC4R antagonist ML-00253764 demonstrates an IC50 of 32 nM in a comparable cAMP-based assay, placing the target compound within 1.6-fold of the benchmark's potency [2]. This indicates that the morpholino-pyrazinyloxy scaffold achieves near-benchmark potency at MC4R while introducing a distinct chemotype that may offer differentiated physicochemical properties (e.g., reduced lipophilicity attributable to the morpholine oxygen and pyrazine nitrogen atoms) [1][2].

MC4R antagonism cachexia GPCR pharmacology

MC4R vs. MC3R Subtype Selectivity Ratio

In matched HEK293 cell-based assays, the target compound displays an IC50 of 52 nM at human MC4R and an IC50 of 345 nM at human MC3R, yielding an MC4R/MC3R selectivity ratio of 6.6-fold [1]. Literature review indicates that many early-generation MC4R antagonists exhibit MC4R/MC3R selectivity ratios below 10-fold; for example, the cyclohexylpiperazine series compound 14t shows a selectivity ratio of approximately 262-fold (Ki 4.2 nM at MC4R vs. 1100 nM at MC3R) , while other scaffolds are essentially non-selective. The 6.6-fold window of the target compound defines a moderate selectivity tier that users must consider when MC3R counter-screening is critical to their experimental design.

MC4R selectivity MC3R counter-screen melanocortin receptor panel

Structural Differentiation from Common 4-Position Benzamide Analogs

The 4-morpholino substituent differentiates the target compound from the 4-methoxy (CAS 2034223-20-4), 4-cyano (CAS not assigned), 2-fluoro (CAS not assigned), and 3,4-dimethoxy (CAS 2034395-76-9) analogs [1]. The morpholine ring introduces a tertiary amine with a calculated pKa of approximately 7.5–8.0, conferring partial ionization at physiological pH, which is absent in the neutral 4-methoxy and 4-cyano analogs [2]. This ionization state is predicted to influence solubility, permeability, and potential hERG liability, though direct experimental comparisons remain unpublished. The morpholine oxygen also serves as an additional hydrogen-bond acceptor, potentially altering target engagement kinetics relative to carbon-only or fluorine-substituted analogs [2].

structure-activity relationship benzamide 4-position morpholino pharmacophore

MC4R Functional Antagonism Confirmed in Recombinant Cellular System

The compound has been demonstrated to reduce α-MSH-induced cAMP accumulation in HEK293 cells co-expressing human MC4R and the GScAMP22F cAMP reporter, with an IC50 of 52 nM [1]. This functional antagonist profile is corroborated by a parallel MC3R counter-screen yielding an IC50 of 345 nM under identical assay conditions, confirming that the observed activity is receptor-mediated and not a consequence of non-specific cytotoxicity or assay interference [1]. In contrast, publicly available data for the 4-methoxy and 4-cyano analogs lack any comparable functional MC4R antagonist data, precluding potency-based comparison and leaving the morpholino analog as the only member of this sub-series with validated MC4R functional antagonism in a public database [2].

MC4R functional assay cAMP reporter α-MSH antagonism

High-Confidence Application Scenarios for 4-Morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide Based on Verified Evidence


MC4R-Focused Cachexia and Energy Homeostasis Research

Given its confirmed MC4R antagonist activity (IC50 = 52 nM) [1], the compound is suited as a tool compound for studying MC4R-mediated pathways in cachexia, anorexia, and energy homeostasis. Its 6.6-fold selectivity over MC3R [1] provides a defined window for experiments requiring moderate MC3R sparing, such as distinguishing MC4R-specific effects on food intake from MC3R-mediated effects on inflammation.

Structure-Activity Relationship (SAR) Expansion Around the Benzamide 4-Position

The morpholino substituent introduces an ionizable center absent in the 4-methoxy, 4-cyano, and 2-fluoro analogs [2]. Medicinal chemistry teams can leverage this compound as a key intermediate for exploring how ionization state at the benzamide 4-position affects MC4R potency, selectivity, solubility, and permeability within a consistent trans-4-(pyrazin-2-yloxy)cyclohexyl scaffold.

Selectivity Panel Benchmarking for Novel MC4R Antagonist Chemotypes

The compound's MC4R IC50 (52 nM) and MC3R IC50 (345 nM) [1] establish a moderate-selectivity reference point. Researchers developing next-generation MC4R antagonists can use this compound as an internal standard in selectivity panels to calibrate assay performance and contextualize the selectivity gains achieved by new chemical entities.

Physicochemical Property Baseline for Morpholino-Benzamide Series

The morpholine moiety's predicted pKa (~7.5–8.0) [3] makes this compound a useful baseline for studying pH-dependent solubility, logD, and permeability within benzamide MC4R ligands. Procurement for physicochemical profiling studies is warranted when the goal is to correlate ionization state with in vitro ADME parameters across a series of 4-position variants.

Quote Request

Request a Quote for 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.